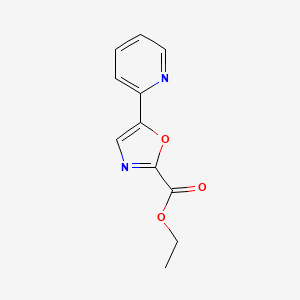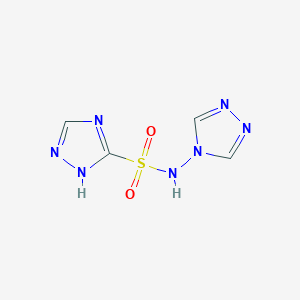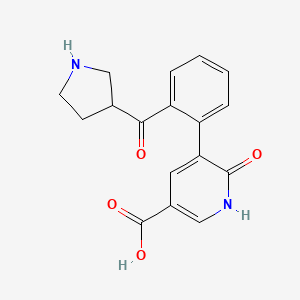![molecular formula C7H7N3O3S B15206367 2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
2-Aminobenzo[d]oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzo[d]oxazole-4-sulfonamide is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazole-4-sulfonamide typically involves the reaction of 2-aminophenol with sulfonamide derivatives under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding high efficiency and purity .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, which provides rapid access to functionalized benzoxazoles under mild, transition-metal-free conditions. This method is not only efficient but also environmentally friendly, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often involves halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
2-Aminobenzo[d]oxazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a biological probe for studying enzyme functions and receptor interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound modulates the function of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its anticancer and antimicrobial properties.
2-Aminobenzimidazole: Used in medicinal chemistry for its broad-spectrum biological activities.
2-Aminobenzoxazole: Shares structural similarities but differs in its specific biological activities.
Uniqueness: 2-Aminobenzo[d]oxazole-4-sulfonamide stands out due to its unique sulfonamide group, which enhances its solubility and bioavailability. This makes it a more versatile compound for various applications compared to its analogs .
Properties
Molecular Formula |
C7H7N3O3S |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C7H7N3O3S/c8-7-10-6-4(13-7)2-1-3-5(6)14(9,11)12/h1-3H,(H2,8,10)(H2,9,11,12) |
InChI Key |
LQHYESVMBTUTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)
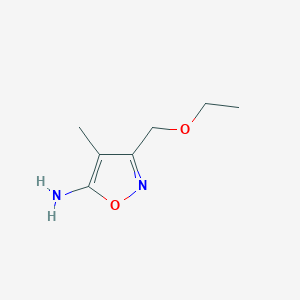
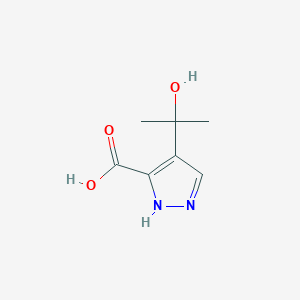
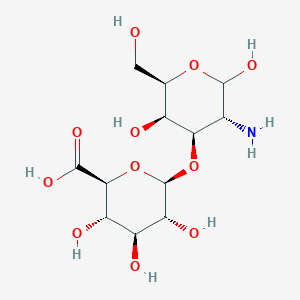
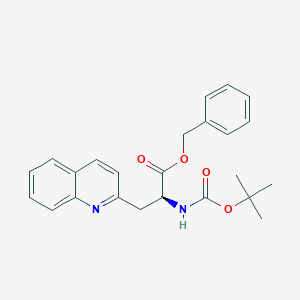
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
